molecular formula C24H32N4O2 B2634398 N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-propylethanediamide CAS No. 941995-70-6

N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-propylethanediamide

Cat. No.: B2634398
CAS No.: 941995-70-6
M. Wt: 408.546
InChI Key: YCHFGHGRVMCZFO-UHFFFAOYSA-N
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Description

N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-propylethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a tetrahydroisoquinoline moiety, and a propylethanediamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-propylethanediamide typically involves multiple steps. One common approach is the alkylation of primary amines followed by reduction of nitriles and amides. Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used in these reactions due to their selectivity and efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-propylethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Alkyl halides, in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-propylethanediamide has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in acylation and alkylation reactions.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-propylethanediamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydroisoquinoline moiety may interact with hydrophobic pockets in proteins. These interactions can modulate enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A widely used catalyst in organic synthesis with similar nucleophilic properties.

    N,N-Dimethyl-4-aminopyridine: Another catalyst with comparable reactivity and applications.

Uniqueness

N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-propylethanediamide is unique due to its combination of structural features, which confer distinct reactivity and interaction profiles. Its tetrahydroisoquinoline moiety provides additional hydrophobic interactions not present in simpler analogs like DMAP .

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-4-14-25-23(29)24(30)26-16-22(19-9-11-21(12-10-19)27(2)3)28-15-13-18-7-5-6-8-20(18)17-28/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHFGHGRVMCZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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